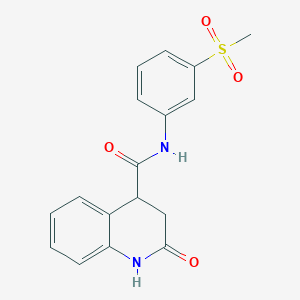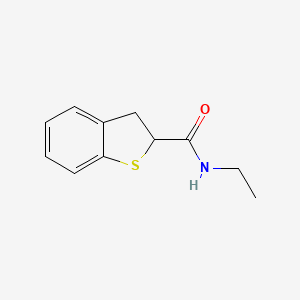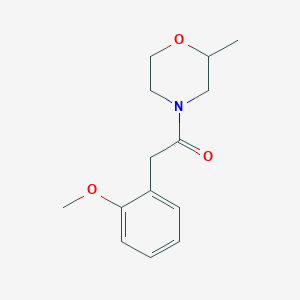
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as MMB-2201, is a synthetic cannabinoid that is often used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, and it has been shown to have a variety of biochemical and physiological effects.
作用机制
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects. The exact mechanism of action of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain and other tissues.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to produce a range of biochemical and physiological effects. It can produce analgesia, hypothermia, and sedation, and it may also affect appetite regulation and other physiological processes. 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to have neuroprotective effects, and it may have potential therapeutic applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors. However, one limitation of using 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is its potential for producing adverse effects, such as hypothermia and sedation. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
未来方向
There are several future directions for research on 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone. One area of interest is the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation. Another area of interest is the potential therapeutic applications of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone.
合成方法
The synthesis of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone involves several steps, including the preparation of the starting materials and the reaction conditions. One method of synthesis involves reacting 2-methylmorpholine with 2-bromo-1-(2-methoxyphenyl)ethanone in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to yield 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone.
科学研究应用
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is often used in scientific research to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors. It has been shown to have a high affinity for these receptors, and it can produce a range of effects, including analgesia, hypothermia, and sedation. 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation.
属性
IUPAC Name |
2-(2-methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-10-15(7-8-18-11)14(16)9-12-5-3-4-6-13(12)17-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGYEELZGFTVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

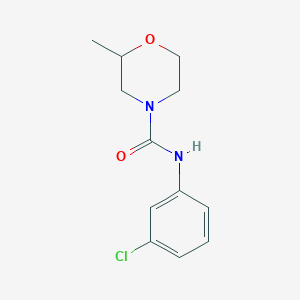
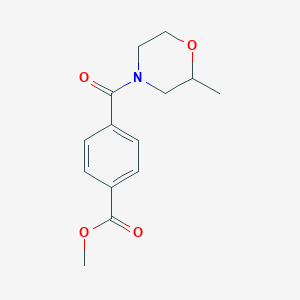
![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

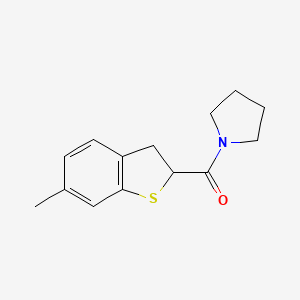
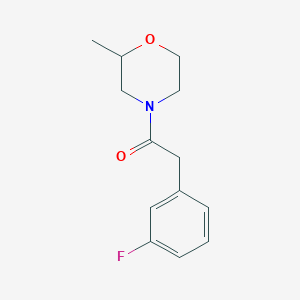
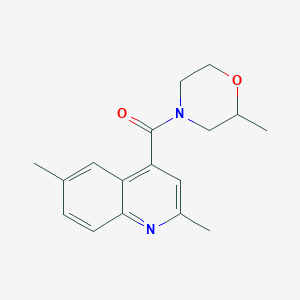
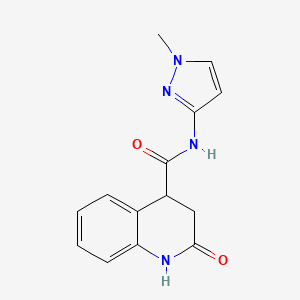

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
